molecular formula C16H21N3O2S B276325 N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide

货号 B276325
分子量: 319.4 g/mol
InChI 键: FAQJPPJALATCPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

作用机制

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased B-cell activity. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase (TEC), which may contribute to its overall efficacy.
Biochemical and Physiological Effects:
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been shown to decrease B-cell proliferation and survival in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in mouse models of autoimmune diseases. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has several advantages as a tool compound for studying B-cell biology and diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling pathways. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases, which may provide insights into the cross-talk between different signaling pathways. However, N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has some limitations as a tool compound. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockout or knockdown of BTK. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

未来方向

For research on N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide include investigating its potential as a combination therapy with other targeted agents, as well as exploring its effects on other cell types and signaling pathways.

合成方法

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves a combination of organic chemistry techniques including column chromatography, crystallization, and NMR spectroscopy for product characterization.

科学研究应用

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has also shown efficacy in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.

属性

产品名称

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC 名称

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H21N3O2S/c1-11-3-2-4-13-15(11)12(9-17)16(22-13)18-14(20)10-19-5-7-21-8-6-19/h11H,2-8,10H2,1H3,(H,18,20)

InChI 键

FAQJPPJALATCPL-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N

规范 SMILES

CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。